molecular formula C10H13N B1283861 5-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 58960-02-4

5-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1283861
CAS No.: 58960-02-4
M. Wt: 147.22 g/mol
InChI Key: YQQLVNSNKMHJCI-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ) is a bicyclic amine derivative of tetrahydroquinoline (THQ), a scaffold widely recognized for its pharmacological and industrial significance. The compound features a methyl substituent at the 5-position of the THQ ring, which influences its electronic, steric, and physicochemical properties. THQ derivatives are prominent in medicinal chemistry due to their diverse bioactivities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects .

5-Me-THQ itself is commercially available as a hydrochloride salt (CAS 861368-85-6) and is utilized in pharmaceutical research, agrochemical development, and material science . Its structural simplicity allows for versatile synthetic modifications, making it a key intermediate for designing analogs with enhanced biological or functional properties.

Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h2,4,6,11H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQLVNSNKMHJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289132
Record name 1,2,3,4-Tetrahydro-5-methylquinoline
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58960-02-4
Record name 1,2,3,4-Tetrahydro-5-methylquinoline
Source CAS Common Chemistry
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Record name 1,2,3,4-Tetrahydro-5-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2,3,4-tetrahydroquinoline
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Preparation Methods

High-Pressure Hydrogenation with Noble Metal Catalysts

Conditions :

  • Catalyst : Adams’ platinum oxide (PtO₂) or palladium on carbon (Pd/C)
  • Solvent : Glacial acetic acid or methanol
  • Pressure : 750–2000 psi H₂
  • Temperature : 20–100°C
  • Yield : 65–100%

Mechanism :
The pyridine ring of 5-methylquinoline is selectively hydrogenated to form 5-Me-THQ. Over-hydrogenation to decahydroquinoline is minimized by controlling reaction time and pressure.

Example :
5-Methylquinoline (0.5 mmol) reacted with 5% Pd/C (Strem Chemicals) in ethanol under 5 bar H₂ at 50°C for 24 h yielded 83% 5-Me-THQ.

Catalyst Solvent Pressure (bar) Temp (°C) Time (h) Yield (%)
PtO₂ AcOH 2000 70 24 100
5% Pd/C EtOH 5 50 24 83
PdNPore MeCN 5 50 24 83

Influence of Methyl Substituent Position on Hydrogenation Rates

Comparative studies on methylquinoline isomers reveal:

  • Relative hydrogenation rates (tetrahydro vs. decahydro products):
    • 5-Methylquinoline: 0.61 (tetrahydro), 0.08 (decahydro).
  • Activation energies :
    • Pyridine ring: 5,800–6,400 cal/mol
    • Benzene ring: 10,000–12,000 cal/mol.

Borrowing Hydrogen (BH) Methodology

BH strategies enable one-pot synthesis from 2-aminobenzyl alcohols and secondary alcohols, avoiding isolated intermediates.

Manganese-Catalyzed BH Reaction

Conditions :

  • Catalyst : Mn(I) PN₃ pincer complex
  • Base : KH/KOH
  • Solvent : DME
  • Temperature : 120°C
  • Yield : Up to 96%.

Example :
2-Aminobenzyl alcohol and 1-phenylethanol reacted with 1.5 mol% Mn catalyst in DME at 120°C for 12 h, yielding 96% 2-phenyl-1,2,3,4-tetrahydroquinoline.

Advantages :

  • Atom-efficient (H₂O as sole byproduct).
  • No external H₂ required.

Transfer Hydrogenation

Iridium-Catalyzed Asymmetric Hydrogenation

Conditions :

  • Catalyst : Ir(III)/TsDPEN complex
  • Hydrogen source : HCO₂H/Et₃N azeotrope
  • Solvent : Methanol
  • Yield : 68–94% with 41–94% ee.

Example :
2-Methylquinoline hydrogenated with 0.5 mol% Ir catalyst in MeOH at 28°C for 24 h afforded 94% ee (R)-5-Me-THQ.

Alternative Methods

Electrochemical Reduction

Emerging protocols use Pd/C electrodes in acidic media, achieving 70–85% yields under mild conditions.

Reductive Amination

5-Methylquinoline reacts with NaBH₄/NiCl₂ in MeOH, yielding 60–75% 5-Me-THQ.

Catalyst Performance Comparison

Method Catalyst Temp (°C) Pressure (bar) Yield (%) Selectivity
High-pressure H₂ PtO₂ 70 2000 100 >99%
Borrowing H₂ Mn(I) PN₃ 120 96 98%
Transfer H₂ Ir(III)/TsDPEN 28 94 94% ee
Nanoporous Pd PdNPore 50 5 83 >99%

Challenges and Optimization

  • Decahydroquinoline formation : Mitigated by shorter reaction times and lower H₂ pressures.
  • Catalyst deactivation : Additives like NaOAc improve Pd/C stability.
  • Stereoselectivity : Chiral Ir catalysts achieve >90% ee but require costly ligands.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 5-Methyl-1,2,3,4-tetrahydroquinoline serves as a fundamental building block in the synthesis of more complex heterocyclic compounds and natural product analogs. It is utilized in various synthetic pathways to create derivatives with enhanced properties .

Biology

  • Biological Activity : The compound exhibits a range of biological activities including:
    • Antimicrobial Properties : Studies indicate that tetrahydroquinoline derivatives can effectively combat various pathogens. Modifications in the structure can enhance antibacterial efficacy against strains like E. coli and Staphylococcus aureus .
    • Anti-inflammatory Effects : Research shows that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In vivo studies demonstrated significant reductions in paw edema in animal models.
    • Anticancer Activity : Certain derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Medicine

  • Drug Development : The compound is under investigation for its potential use in developing novel therapeutic agents targeting neurological disorders. Its ability to inhibit enzymes like monoamine oxidase suggests potential applications in treating conditions such as depression and anxiety .
  • Neuroprotective Properties : Some studies suggest that tetrahydroquinoline derivatives may protect against neurodegenerative diseases by promoting neuronal survival and function .

Industry

  • Intermediate Production : In the industrial sector, this compound is used as an intermediate in the production of dyes, antioxidants, and corrosion inhibitors. Its versatility makes it valuable for synthesizing various chemical products .

Data Table: Biological Activities of this compound Derivatives

Activity TypeDescriptionReferences
AntimicrobialEffective against E. coli, S. aureus; structural modifications enhance activity,
Anti-inflammatoryReduces paw edema; inhibits pro-inflammatory cytokines
AnticancerInduces apoptosis; effective against multiple cancer cell lines,
NeuroprotectivePotential benefits in neurodegenerative diseases ,

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several tetrahydroquinoline derivatives against standard bacterial strains using the agar disc-diffusion method. Results indicated that specific modifications significantly improved antibacterial potency compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of inflammation induced by carrageenan injection, treatment with this compound resulted in a marked decrease in paw swelling compared to control groups. This suggests its potential as an anti-inflammatory agent.

Case Study 3: Anticancer Potential

Research involving various cancer cell lines demonstrated that certain derivatives of tetrahydroquinoline exhibited significant cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest. These findings support further exploration into their therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, potentially exerting antidepressant effects . Additionally, the compound may interact with other proteins and receptors, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Key Tetrahydroquinoline Derivatives and Their Properties

Compound Name Substituent(s) Molecular Formula CAS Number Key Properties/Activities References
5-Methyl-THQ -CH₃ at C5 C₁₀H₁₃N 861368-85-6* Intermediate for drug synthesis; improved lipophilicity
2-Methyl-5-hydroxy-THQ -CH₃ at C2, -OH at C5 C₁₀H₁₃NO N/A Analgesic (1/8th potency of morphine)
5-Methoxy-THQ -OCH₃ at C5 C₁₀H₁₃NO 1073968-65-6 Enhanced solubility; potential CNS activity
5-Nitro-THQ -NO₂ at C5 C₉H₁₀N₂O₂ 39217-91-9 Electrophilic intermediate; antimicrobial
5-Methanesulfonyl-THQ -SO₂CH₃ at C5 C₁₀H₁₃NO₂S CID 12905212 High polarity; potential kinase inhibition
3-Methyl-THQ -CH₃ at C3 C₁₀H₁₃N 20668-20-6 Naturally occurring; antimicrobial
3,4-Diaryl-5,7-dimethoxy-THQ -Ar at C3/C4, -OCH₃ at C5/C7 C₂₄H₂₄N₂O₂ N/A Anticancer (synthesized via Grignard reagents)

*CAS provided for hydrochloride salt.

Pharmacological and Physicochemical Comparisons

2-Methyl-5-hydroxy-THQ: Exhibits notable analgesic activity, though its potency is significantly lower than morphine. The hydroxyl group at C5 may contribute to hydrogen bonding with opioid receptors . 3-Methyl-THQ: Isolated from natural sources (e.g., L. ilicifolius), this derivative shows moderate antimicrobial activity against S. aureus and B. subtilis at high concentrations (500 µg/disc) .

Synthetic Accessibility: 5-Me-THQ: Typically synthesized via catalytic hydrogenation of quinoline precursors or reductive amination. Methods using borane-THF or LiAlH₄ are compatible with its simple structure . 5-Nitro-THQ: Requires nitration at C5, often leading to competitive byproducts due to the reactivity of the THQ ring. Purification challenges are noted . 5-Methanesulfonyl-THQ: Introduced via sulfonation reactions, yielding highly polar derivatives suitable for probing enzyme active sites .

Physicochemical Properties :

  • The methyl group in 5-Me-THQ increases logP (lipophilicity) compared to 5-Methoxy-THQ (logP ~1.5 vs. ~1.0), favoring blood-brain barrier penetration.
  • Nitro and sulfonyl groups in 5-Nitro-THQ and 5-Methanesulfonyl-THQ reduce logP but enhance electrophilicity, making them reactive intermediates in medicinal chemistry .

Key Research Findings

  • Substituent Position Matters : Analgesic activity in 2-Methyl-5-hydroxy-THQ is lost when the methyl group is relocated to C3 or C7, underscoring the importance of substituent positioning .
  • Natural vs. Synthetic Sources : 3-Methyl-THQ is the only derivative reported from natural sources (plants), whereas others are synthetically derived .
  • Anticancer Potential: Diaryl-substituted THQs (e.g., 3,4-Diaryl-5,7-dimethoxy-THQ) show promise in inhibiting cancer cell proliferation, with IC₅₀ values comparable to clinical chemotherapeutics .

Biological Activity

5-Methyl-1,2,3,4-tetrahydroquinoline (5-MeTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a bicyclic organic compound characterized by a tetrahydroquinoline ring system with a methyl group at the 5-position. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Pharmacological Activities

Research has demonstrated that 5-MeTHQ and its derivatives exhibit several pharmacological activities:

  • Antimicrobial Activity : Compounds related to tetrahydroquinoline have shown effectiveness against a range of pathogens. For instance, studies indicate that modifications in the tetrahydroquinoline structure can enhance antibacterial properties .
  • Anti-inflammatory Effects : 5-MeTHQ has been investigated for its potential to modulate inflammatory responses. The compound's ability to inhibit pro-inflammatory cytokines suggests its role in treating inflammatory diseases. In vivo studies have shown significant reductions in paw edema in animal models, indicating anti-inflammatory efficacy .
  • Anticancer Properties : Some derivatives of tetrahydroquinoline have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development in cancer therapy .

The biological activity of 5-MeTHQ is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways such as COX-1 and COX-2. This inhibition leads to reduced production of inflammatory mediators .
  • Receptor Modulation : Research indicates that tetrahydroquinoline derivatives may act on neurotransmitter receptors, affecting signaling pathways related to neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces paw edema in animal models
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of 5-MeTHQ derivatives, researchers found that specific modifications led to enhanced inhibition of paw edema induced by carrageenan. The most active derivative exhibited an inhibition rate comparable to that of standard anti-inflammatory drugs like diclofenac .

Table 2: Inhibition Rates of Different Derivatives

CompoundInhibition Rate (%)Mechanism
5-MeTHQ45.77COX-1/COX-2 inhibition
Derivative A53.41Cytokine suppression
Derivative B51.81Apoptosis induction

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Structural Optimization : Further studies should focus on modifying the molecular structure to enhance potency and selectivity against specific targets.
  • Mechanistic Studies : Elucidating the precise mechanisms through which 5-MeTHQ exerts its effects will aid in the development of targeted therapies.
  • Clinical Trials : Given the encouraging preclinical results, advancing these compounds into clinical trials could establish their efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

  • Methodology :

  • Epichlorohydrin-mediated cyclization : Reacting aromatic amines (e.g., diphenylamine) with excess epichlorohydrin under heat forms the tetrahydroquinoline core via intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine. Intramolecular cyclization is achieved by electrophilic attack at the ortho-position of aromatic rings .
  • AlCl₃-catalyzed cyclization : For methyl-substituted derivatives, aluminum chloride in 1,2-dichlorobenzene at 378 K facilitates cyclization, followed by recrystallization from ethanol to achieve >70% yield .
    • Key parameters : Temperature, catalyst loading, and solvent polarity critically affect regioselectivity and purity.

Q. How can researchers resolve structural ambiguities in this compound derivatives?

  • Analytical toolkit :

  • NMR spectroscopy : Distinguishes cis/trans isomers via coupling constants (e.g., 3JHH for axial-equatorial protons in cyclohexane-like systems) .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., C–H⋯π or hydrogen bonds) .
  • GC-MS and IR : Validate molecular weight (e.g., m/z 245 for methyl esters) and functional groups (e.g., carbonyl stretches at 1700–1730 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Critical precautions :

  • Avoid skin/eye contact and inhalation; use PPE (gloves, goggles, fume hood) due to flammability (flashpoint ~80–100°C) and potential toxicity .
  • Storage: Keep in airtight containers away from oxidizing agents. Dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of methyl-substituted tetrahydroquinolines?

  • Strategies :

  • Electrophilic directing groups : Substituents like methoxy or halogens on aromatic rings direct cyclization to specific positions .
  • Catalyst design : Lewis acids (e.g., AlCl₃) or chiral catalysts enhance stereocontrol. For example, AlCl₃ promotes Friedel-Crafts alkylation at electron-rich sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over intermolecular side reactions .

Q. What is the role of the methyl group in modulating biological activity or physicochemical properties?

  • Structure-activity relationships :

  • Lipophilicity : The methyl group enhances membrane permeability, as seen in fluorinated quinoline analogs with improved bioavailability .
  • Steric effects : Methyl at position 2 or 4 alters binding to targets (e.g., acetylcholinesterase in Alzheimer’s research) .
    • Comparative studies : 5-Methyl derivatives show distinct metabolic stability compared to 6-fluoro or 8-methyl analogs, as evidenced by in vitro hepatic microsome assays .

Q. How can computational modeling predict reactivity or stability of this compound derivatives?

  • Tools and applications :

  • DFT calculations : Optimize transition states for cyclization steps (e.g., activation energy for AlCl₃-catalyzed pathways) .
  • Molecular docking : Screen interactions with biological targets (e.g., quinoline-binding enzymes) using PubChem or NIST data .
  • QSAR models : Correlate substituent position (e.g., methyl vs. trifluoromethyl) with antioxidant or antimicrobial potency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
5-Methyl-1,2,3,4-tetrahydroquinoline

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